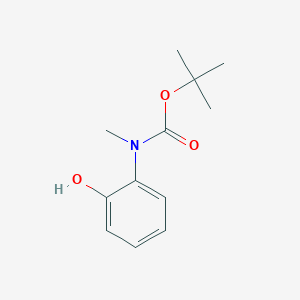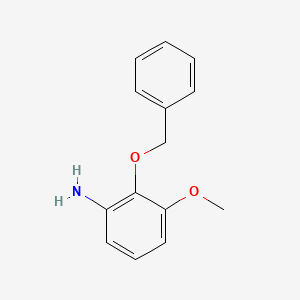
Chlorocitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocitric acid, also known as chlorocitrate, is an organic compound belonging to the class of tricarboxylic acids and derivatives. It is characterized by the presence of three carboxyl groups and a chlorine atom. The molecular formula of this compound is C6H7ClO7, and it has a monoisotopic mass of 225.988037 Da
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorocitric acid can be synthesized through the chlorination of citric acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as acetic anhydride. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the citric acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of citric acid in a reactor, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through crystallization and filtration techniques to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorocitric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups, such as amino or hydroxyl groups.
Applications De Recherche Scientifique
Chlorocitric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including polymers and pharmaceuticals .
Mécanisme D'action
The mechanism of action of chlorocitric acid involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and hydrophobic interactions with enzymes and other proteins, affecting their activity and function. The compound’s effects on metabolic pathways are of particular interest, as it can influence the Krebs cycle and other biochemical processes .
Comparaison Avec Des Composés Similaires
Chlorocitric acid can be compared with other similar compounds, such as:
Citric Acid: A tricarboxylic acid without the chlorine atom, widely used in the food and pharmaceutical industries.
Chloroacetic Acid: A monochlorinated derivative of acetic acid, used as a building block in organic synthesis.
Trichloroacetic Acid: A trichlorinated derivative of acetic acid, used in biochemistry and medicine .
This compound is unique due to the presence of both the tricarboxylic acid structure and the chlorine atom, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
76432-78-5 |
|---|---|
Formule moléculaire |
C6H7ClO7 |
Poids moléculaire |
226.57 g/mol |
Nom IUPAC |
(1R,2R)-1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m0/s1 |
Clé InChI |
PLYZXLXZNMQAAU-DZSWIPIPSA-N |
SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O |
SMILES isomérique |
C(C(=O)O)[C@]([C@H](C(=O)O)Cl)(C(=O)O)O |
SMILES canonique |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)







